L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-
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Overview
Description
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is a complex organic compound with a unique structure that includes multiple bonds, aromatic rings, and functional groups. This compound is derived from L-Tryptophan, an essential amino acid, and is modified with formyl and phenylmethoxycarbonyl groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include formic acid, phenylmethoxycarbonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings and functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-
- L-Tryptophan, 1-formyl-N-methyl-N-[(phenylmethoxy)carbonyl]-
- Other derivatives of L-Tryptophan with different protective groups .
Uniqueness
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of formyl and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
70601-16-0 |
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Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-3-(1-formylindol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-13-22-11-15(16-8-4-5-9-18(16)22)10-17(19(24)25)21-20(26)27-12-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H,21,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
ZQOPGWMBWKWWGH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Origin of Product |
United States |
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